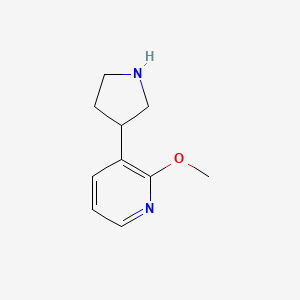

2-Methoxy-3-(pyrrolidin-3-yl)pyridine

Description

Significance of Pyridine (B92270) and Pyrrolidine (B122466) Scaffolds in Heterocyclic Chemistry and Drug Discovery

Heterocyclic compounds, particularly those containing nitrogen, are mainstays in drug discovery. nih.gov The pyridine and pyrrolidine rings, the two core components of the title compound, are classified as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in a wide array of biologically active compounds and approved drugs. rsc.org

The pyridine scaffold , a six-membered aromatic ring containing one nitrogen atom, is a versatile pharmacophore found in numerous pharmaceuticals. nih.govdovepress.com Its unique chemical properties, such as its weak basicity, water solubility, and ability to form hydrogen bonds, enhance the pharmacokinetic profiles of drug candidates. nih.govsemanticscholar.org The nitrogen atom in the pyridine ring can significantly influence a molecule's binding affinity to biological targets. nih.gov This scaffold is a component of many essential medicines, including those used as anticancer, anti-Alzheimer's, and antiviral agents. nih.govsemanticscholar.org The adaptability of the pyridine ring allows for easy functionalization, providing a platform for creating diverse chemical libraries for drug screening. nih.govnih.gov

The pyrrolidine scaffold is a five-membered, saturated nitrogen-containing ring that is also widely utilized by medicinal chemists. researchgate.net Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, which is crucial for optimizing interactions with biological targets. researchgate.net A key feature of the pyrrolidine ring is the stereogenicity of its carbon atoms; the spatial arrangement of substituents can lead to different biological profiles for stereoisomers, affecting their binding to enantioselective proteins like receptors and enzymes. researchgate.net This scaffold is integral to the structure of numerous bioactive molecules, including various kinase inhibitors and anticancer agents. acs.orgnih.gov

The combination of these two scaffolds in a single molecule offers a rich platform for developing novel compounds with potentially unique biological activities.

Table 1: Comparison of Pyridine and Pyrrolidine Scaffolds

| Feature | Pyridine Scaffold | Pyrrolidine Scaffold |

|---|---|---|

| Structure | Six-membered aromatic heterocycle | Five-membered saturated heterocycle |

| Key Chemical Property | Weakly basic, polar, aromatic wikipedia.orgresearchgate.net | Non-planar, chiral centers possible researchgate.net |

| Role in Drug Design | Improves solubility, acts as H-bond acceptor, bioisostere for other rings nih.govsemanticscholar.org | Provides 3D diversity, allows for stereochemical optimization researchgate.net |

| Examples in Medicine | Imatinib (anticancer), Atazanavir (antiviral), Piroxicam (anti-inflammatory) nih.govresearchgate.net | Proline derivatives, various enzyme inhibitors researchgate.net |

Overview of the 2-Methoxy-3-(pyrrolidin-3-yl)pyridine Core Structure and its Chemical Context

The core structure of this compound, with the chemical formula C₁₀H₁₄N₂O, is defined by a pyridine ring substituted at two key positions. evitachem.com A methoxy (B1213986) group (-OCH₃) is attached at the second position, and a pyrrolidin-3-yl group is attached at the third position. evitachem.com

The placement of the methoxy group at the 2-position of the pyridine ring is significant. This substitution can influence the electronic properties of the pyridine ring and is a common feature in various biologically active molecules. researchgate.netresearchgate.net The synthesis of this core structure often involves nucleophilic substitution reactions to introduce the methoxy group onto the pyridine ring, frequently starting from a 2-halopyridine derivative. evitachem.comresearchgate.net A subsequent step, such as a palladium-catalyzed coupling reaction, is typically used to attach the pyrrolidine ring. evitachem.com

The pyrrolidinyl group is linked to the pyridine ring via its 3-position. This linkage creates a molecule with a distinct three-dimensional shape, which is a critical factor in its interaction with biological macromolecules. The nitrogen atom within the pyrrolidine ring, along with the pyridine nitrogen, provides potential sites for protonation and hydrogen bonding, which are crucial for receptor binding. rsc.org

Rationale for Research Focus on the this compound Scaffold

The primary driver for research into the this compound scaffold is its potential to act as a potent and selective ligand for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govuky.edu These receptors are involved in a wide range of physiological and cognitive processes, making them important targets for drug discovery in areas such as neurodegenerative diseases, cognitive disorders, and pain. acs.org

Structure-activity relationship (SAR) studies on related compounds have demonstrated that the combination of a pyridine ether and a pyrrolidine moiety is a key pharmacophore for nAChR agonism. For instance, analogs of the compound 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have shown high binding affinities for nAChRs, with Ki values in the nanomolar and even picomolar range. nih.govnih.gov

Modifications to the pyridine ring, including the introduction of substituents like methoxy groups, can profoundly affect both the binding affinity and the functional activity (agonist vs. antagonist) at different nAChR subtypes. nih.gov Research has shown that such substitutions can lead to the identification of subtype-selective ligands. This selectivity is highly desirable in drug development to maximize therapeutic effects while minimizing side effects. The this compound scaffold represents a specific arrangement of these key structural features, making it a compelling candidate for the development of novel nAChR modulators. uky.edu

Table 2: Biological Activity of Related nAChR Ligands

| Compound Name | Modification | Target/Assay | Measured Activity (Ki) |

|---|---|---|---|

| 3-[2-((S)-pyrrolidinyl)methoxy]pyridine (A-84543) | Parent Compound | Neuronal nAChR binding | 0.15 to >9000 nM (for various analogs) nih.gov |

| 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine | N-methyl pyrrolidine, substituted pyridine | nAChR binding | 28 pM nih.gov |

The data from these related structures provide a strong rationale for investigating this compound and its derivatives as potential therapeutic agents targeting the nicotinic acetylcholine receptor system.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-pyrrolidin-3-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-13-10-9(3-2-5-12-10)8-4-6-11-7-8/h2-3,5,8,11H,4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMPNXUHXIAMET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 3 Pyrrolidin 3 Yl Pyridine and Analogous Structures

Established Synthetic Routes to the 2-Methoxypyridine (B126380) Moiety

The 2-methoxypyridine scaffold is a common structural motif, and its synthesis can be achieved through several reliable methods. These approaches often involve either the modification of a pre-existing pyridine (B92270) ring or the construction of the ring from acyclic precursors.

A prevalent strategy for introducing substituents at the C-2 position of the pyridine ring involves the use of pyridine N-oxide intermediates. The N-oxide group activates the pyridine ring, particularly at the C-2 and C-4 positions, making it susceptible to nucleophilic attack. This activation facilitates the displacement of a leaving group or the functionalization of a C-H bond.

The process typically begins with the oxidation of the parent pyridine to its corresponding N-oxide. arkat-usa.org A variety of oxidizing agents can be employed for this transformation, with selection often depending on the substrate's electronic properties and the desired reaction scale. google.comgoogle.comchemicalforums.com

| Oxidizing Agent | Substrate Example | Notes |

| Hydrogen Peroxide / Acetic Acid | 4-Methoxypyridine | A classical and widely used method. google.comchemicalforums.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | 4-Methoxypyridine | Effective under mild conditions. google.com |

| Urea-Hydrogen Peroxide | 2-Methoxypyridine | A stable and safe source of hydrogen peroxide. google.com |

Once the N-oxide is formed, it can undergo nucleophilic substitution. For the synthesis of 2-methoxypyridines, this would involve a reaction with a methoxide (B1231860) source. The N-oxide functionality can later be removed through a deoxygenation step, often using reagents like zinc or phosphorus trichloride, to yield the final 2-methoxypyridine product. arkat-usa.org This two-step sequence of N-oxidation followed by nucleophilic substitution provides a powerful method for functionalizing the pyridine ring in a regioselective manner. bath.ac.uk

An alternative to modifying an existing pyridine ring is to construct it from acyclic precursors through condensation and cyclization reactions. These methods are highly versatile, allowing for the synthesis of a wide array of substituted pyridines by varying the starting materials. acsgcipr.org

Several named reactions are prominent in pyridine synthesis:

Hantzsch Dihydropyridine (B1217469) Synthesis : This is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine. nih.gov The resulting dihydropyridine can then be oxidized to the corresponding pyridine.

Bohlmann-Rahtz Pyridine Synthesis : This method involves the condensation of an enamine with an α,β-unsaturated ketone (specifically, a 1,3-dicarbonyl compound derivative) to directly form a substituted pyridine. acsgcipr.org

Guareschi-Thorpe Reaction : This reaction utilizes a cyanoacetamide and a 1,3-dicarbonyl compound to produce a 2-pyridone, which can be subsequently converted to other pyridine derivatives. acsgcipr.org

A specific example relevant to 2-methoxypyridine synthesis is the cyclocondensation of chalcone (B49325) analogs with malononitrile (B47326) in methanol, using sodium methoxide as a base. researchgate.net This reaction can yield 2-methoxypyridine derivatives directly, demonstrating the utility of building the ring to achieve the desired substitution pattern. researchgate.net These condensation and cyclization strategies offer high atom economy and the ability to generate complex pyridine structures in a single step. acsgcipr.orgnih.gov

Strategies for Pyrrolidine (B122466) Ring Introduction and Functionalization

Once the 2-methoxypyridine core is available, the next critical step is the introduction of the pyrrolidine ring at the C-3 position.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide an effective means of forming carbon-nitrogen bonds. For the synthesis of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine, a common approach involves the palladium-catalyzed coupling of a suitably functionalized 2-methoxypyridine with a pyrrolidine derivative. evitachem.com This typically involves reacting a halo-substituted pyridine (e.g., 3-bromo-2-methoxypyridine) with a pyrrolidine derivative in the presence of a palladium catalyst, a suitable ligand, and a base. evitachem.comresearchgate.net

Advances in C-H activation have also opened new pathways. Palladium catalysts can direct the coupling of N-protected amino acids or amines with alkenes to construct functionalized pyrrolidines, which could then be coupled to the pyridine core. nih.govmdpi.com These methods offer novel disconnections for complex molecule synthesis and are part of a growing field of C-H functionalization strategies for building heterocyclic systems. beilstein-journals.org

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for introducing amines onto aromatic and heteroaromatic rings. The reaction requires the ring to be "activated" by the presence of strong electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex.

In the context of pyridine chemistry, a leaving group (such as a halogen) at the C-2 or C-4 position is readily displaced by a nucleophile. For substitution at the C-3 position, strong activation is typically required. A kinetic study of the reaction between 2-methoxy-3-nitropyridine (B1295690) and secondary amines, including pyrrolidine, confirmed that the reaction proceeds via an SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net This demonstrates that with appropriate electronic activation, direct substitution with pyrrolidine is a viable synthetic route. researchgate.netresearchgate.net

Reaction Conditions for SNAr with Pyrrolidines:

| Pyridine Substrate | Nucleophile | Conditions | Outcome |

|---|---|---|---|

| 2-methoxy-3-nitropyridine | Pyrrolidine | Aqueous solution, 20°C | Formation of 2-(pyrrolidin-1-yl)-3-nitropyridine. researchgate.net |

| 4-halopyridine | trans-2,5-disubstituted pyrrolidines | Potassium carbonate, DMF, 95°C | Synthesis of C2-symmetric 4-(pyrrolidino)pyridine derivatives. researchgate.net |

Reductive amination is a fundamental method for forming C-N single bonds. It typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

This strategy can be applied to the synthesis of the target molecule by using a 2-methoxypyridine derivative bearing a ketone or a related functional group at the C-3 position. Reaction with a suitable pyrrolidine-derived amine under reductive conditions would forge the required C-N bond. While direct examples for this specific target are not detailed in the provided context, the general utility of reductive amination in forming N-heterocycles is well-established. nih.gov For instance, iridium-catalyzed reductive methods can generate azomethine ylides from amides, which then undergo cycloaddition to form highly functionalized pyrrolidines. acs.org This highlights the broad applicability of reductive processes in synthesizing complex amine-containing structures.

Stereoselective Synthesis and Chiral Control in Pyrrolidine Derivatives

The asymmetric synthesis of the pyrrolidine ring is a critical aspect in the preparation of chiral this compound and its analogues. Control over the stereochemistry at the C3 position of the pyrrolidine ring is paramount and has been achieved through various elegant strategies, including the use of chiral auxiliaries, organocatalysis, and stereoselective cycloaddition reactions.

One of the most powerful methods for constructing enantiomerically enriched pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. acs.orgnih.gov The stereochemical outcome of these reactions can be directed by incorporating a chiral auxiliary into either the azomethine ylide or the dipolarophile. For instance, Oppolzer's camphorsultam and Evans oxazolidinones have been successfully employed as chiral auxiliaries to induce high levels of diastereoselectivity in such cycloadditions. acs.org The auxiliary guides the facial approach of the reacting partner, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary under mild conditions affords the desired chiral pyrrolidine.

Organocatalysis has also emerged as a potent tool for the enantioselective synthesis of pyrrolidine derivatives. mdpi.com Chiral amines, such as those derived from proline, can catalyze the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, a key step in the construction of functionalized pyrrolidines. rsc.orgrsc.org The catalyst forms a chiral enamine or iminium ion intermediate, which then reacts enantioselectively with the Michael acceptor. This approach offers an atom-economical and metal-free alternative for establishing the desired stereocenters.

Furthermore, the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines provides a highly diastereoselective route to 2-substituted pyrrolidines. rsc.org The sulfinyl group acts as a powerful chiral director, controlling the nucleophilic attack of the Grignard reagent on the imine carbon. This method is versatile and allows for the preparation of a wide range of enantiomerically enriched 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines.

| Method | Source of Chirality | Key Features | Typical Diastereomeric/Enantiomeric Excess |

|---|---|---|---|

| Chiral Auxiliary-Directed 1,3-Dipolar Cycloaddition | Covalently attached chiral molecule (e.g., Oppolzer's camphorsultam) | High diastereoselectivity, predictable stereochemical outcome, auxiliary is often recoverable. acs.org | >90% de |

| Organocatalytic Michael Addition | Chiral catalyst (e.g., proline derivatives) | Metal-free, atom-economical, operational simplicity. rsc.org | Up to 99% ee |

| N-tert-butanesulfinyl Imine Chemistry | Chiral sulfinyl group on the nitrogen atom | High diastereoselectivity, broad substrate scope for Grignard reagents. rsc.org | >95% de |

Synthesis of Key Precursors and Reaction Intermediates

The synthesis of this compound relies on the efficient preparation of two key building blocks: a suitably functionalized 2-methoxypyridine and a 3-substituted pyrrolidine.

2-Methoxypyridine Precursors:

The 2-methoxypyridine moiety can be constructed through several routes. A common strategy involves the nucleophilic substitution of a halogen at the 2-position of the pyridine ring with a methoxide source. For instance, 2-chloro- or 2-bromopyridines can be treated with sodium methoxide to yield the corresponding 2-methoxypyridine. researchgate.neturl.edu For the target molecule, a pyridine ring substituted at the 3-position is required. The synthesis of 2-bromo-3-methoxypyridine (B21398) has been reported, providing a key intermediate for subsequent coupling reactions. chemicalbook.comgoogle.com Another approach involves the methylation of a 2-hydroxypyridine (B17775) (2-pyridone) derivative.

Pyrrolidine Precursors:

The synthesis of the 3-substituted pyrrolidine fragment often starts from commercially available precursors like 3-pyrrolidinol (B147423) or N-protected 3-pyrrolidinone. N-Boc-3-pyrrolidinone, for example, can be a versatile starting material. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the nitrogen atom, allowing for selective reactions at other positions of the ring. Synthesis of N-Boc-3-hydroxypyrrolidine can be achieved from epichlorohydrin. google.com This alcohol can then be converted to a leaving group (e.g., a tosylate or a halide) to enable the introduction of the pyridine moiety via nucleophilic substitution. Alternatively, the synthesis of N-Boc-3-cyanopyrrolidine provides a precursor that can be reduced to the corresponding aldehyde, N-Boc-3-pyrrolidine carboxaldehyde, which is a useful intermediate for various C-C bond-forming reactions. google.com

The coupling of the two fragments can be achieved through various cross-coupling reactions, such as Suzuki or Negishi coupling, if the pyrrolidine is functionalized as a boronic acid/ester or an organozinc reagent, and the pyridine as a halide. Alternatively, a Grignard reaction between a 3-magnesiapyrrolidine derivative and a 3-formyl-2-methoxypyridine could be envisioned.

| Precursor | Typical Starting Material(s) | Key Transformation(s) | Role in Final Molecule Assembly |

|---|---|---|---|

| 2-Bromo-3-methoxypyridine | 3-Hydroxypyridine | Bromination followed by methylation. google.com | Electrophilic partner in cross-coupling reactions. |

| N-Boc-3-hydroxypyrrolidine | Epichlorohydrin | Ring-opening, reduction, cyclization, and N-protection. google.com | Can be converted to a nucleophile or an electrophile for coupling. |

| N-Boc-3-pyrrolidinecarboxaldehyde | N-Boc-3-cyanopyrrolidine | Reduction of the nitrile. google.com | Enables C-C bond formation via reactions like Wittig or Grignard. |

Advanced Synthetic Strategies for Complex Architectures Incorporating the Scaffold

Beyond the fundamental construction of this compound, advanced synthetic strategies are employed to build more complex molecules that incorporate this scaffold. These methods often involve multicomponent reactions, intramolecular cyclizations, and the generation of intricate polycyclic systems.

Multicomponent Reactions (MCRs):

MCRs are powerful tools for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. acs.orgresearchgate.nettandfonline.com For the synthesis of highly substituted pyrrolidine rings, MCRs involving azomethine ylides are particularly relevant. mdpi.com These reactions allow for the creation of multiple stereocenters in a single step with high levels of control, offering an efficient pathway to complex pyrrolidine derivatives that can be further elaborated to include the 2-methoxypyridine moiety.

Intramolecular Cyclization Strategies:

The formation of the pyrrolidine ring can also be achieved through intramolecular cyclization reactions. osaka-u.ac.jpresearchgate.netacs.org For example, a suitably designed acyclic precursor containing both the nitrogen atom and a reactive tether can undergo cyclization to form the five-membered ring. Methods such as intramolecular Michael additions, reductive aminations of dicarbonyl compounds, or ring-closing metathesis are commonly employed. nih.govnih.gov These strategies offer a high degree of control over the substitution pattern of the resulting pyrrolidine.

Synthesis of Complex and Analogous Structures:

The this compound scaffold can be incorporated into more complex architectures, such as spirocyclic or fused ring systems. The synthesis of analogs often involves modifying the substitution pattern on either the pyridine or the pyrrolidine ring. For instance, analogs of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine have been synthesized to explore their potential as imaging agents. nih.gov The development of these complex structures often requires a multi-step synthetic sequence that leverages a combination of the stereoselective and precursor-forming reactions discussed previously, along with advanced bond-forming methodologies.

| Strategy | Description | Application in Complex Architectures |

|---|---|---|

| Multicomponent Reactions | Three or more reactants combine in a single step to form a complex product. acs.org | Rapid generation of highly substituted pyrrolidine cores with multiple stereocenters. |

| Intramolecular Cyclization | Formation of the pyrrolidine ring from an acyclic precursor. osaka-u.ac.jpnih.gov | Precise control over ring substitution and stereochemistry. |

| Spirocycle and Fused-Ring Synthesis | Construction of polycyclic systems containing the pyrrolidine-pyridine scaffold. | Exploration of novel chemical space and development of conformationally constrained analogs. |

Structure Activity Relationship Sar Studies of 2 Methoxy 3 Pyrrolidin 3 Yl Pyridine Derivatives

Impact of Substituents on the Pyridine (B92270) Ring System

The methoxy (B1213986) group (-OCH₃) at the 2-position of the pyridine ring exerts significant electronic and steric influences that modulate the compound's reactivity and biological potency. Electronically, the methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. In pyridine, the net effect often involves increasing the electron density of the ring, which can influence its pKa and hydrogen bonding capabilities. researchgate.net This electronic modulation is critical for receptor interaction, as the pyridine nitrogen often acts as a hydrogen bond acceptor.

Studies on related pyridine derivatives have shown that electron-withdrawing groups tend to increase the potency at certain biological targets by decreasing the electron charge density on the core structure. mdpi.com However, the methoxy group's role can be more complex. In the context of nAChR ligands, the electronic properties imparted by substituents on the pyridine ring are known to have a profound effect on binding affinity and functional efficacy. nih.govnih.gov For instance, computational studies on similar structures suggest that electron-withdrawing groups can stabilize the transition state in certain reactions, enhancing the electrophilic nature of the pyridine ring. researchgate.net The steric bulk of the methoxy group also plays a role by influencing the preferred conformation of the molecule and potentially creating favorable or unfavorable interactions within a receptor's binding site. researchgate.net

The specific placement of substituents on the pyridine ring is a key factor in determining the biological activity profile of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine analogs. Shifting the position of the pyrrolidinyl group or the methoxy group can lead to dramatic changes in receptor affinity and selectivity.

For example, studies on various substituted 3-[2-((S)-pyrrolidinyl)methoxy]pyridine analogs, where the substituent position on the pyridine ring was varied (2-, 4-, 5-, and 6-positions), demonstrated a wide range of binding affinities (Ki values from 0.15 to >9000 nM) for neuronal nAChRs. nih.gov This highlights the sensitivity of the receptor to the substitution pattern on the pyridine ring. Moving the pyrrolidinyl group from the 3-position to other positions, such as the 6-position in 2-Methoxy-6-(pyrrolidin-3-yl)pyridine, results in a distinct chemical entity with a different biological profile. anichemllc.com Similarly, altering the position of the methoxy group, for instance to the 5-position as in (R)-3-Methoxy-5-(pyrrolidin-2-yl)pyridine, creates a different isomer with potentially altered pharmacological properties. bldpharm.com Research has consistently shown that the 3-pyridyl ether scaffold, as seen in analogs of the parent compound, is a privileged structure for nAChR interaction, and even minor positional shifts can significantly impact subtype selectivity and functional activity, distinguishing agonists from antagonists. nih.gov

Stereochemical Considerations and Functionalization of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring, being a saturated heterocycle, introduces chirality and three-dimensionality, which are pivotal for specific molecular recognition by biological targets. nih.gov

The pyrrolidine ring in this compound contains a stereocenter at the 3-position. The absolute configuration, (R) or (S), at this carbon is critical for biological activity. Enantiomers often exhibit significant differences in potency and efficacy due to the chiral nature of receptor binding sites.

In closely related analogs like ABT-089 (2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine), the (S)-enantiomer is markedly more potent than the (R)-enantiomer. nih.govacs.org This stereoselectivity is a common feature among pyrrolidine-containing nAChR ligands. The specific spatial orientation of the pyrrolidine ring and its substituents determines the quality of the fit within the receptor's binding pocket. The non-planar, puckered conformation of the pyrrolidine ring allows its substituents to adopt specific pseudo-axial or pseudo-equatorial orientations, which can be crucial for optimal interaction with amino acid residues in the target protein. nih.gov The stereochemistry of the pyrrolidine ring is a key element in the design of potent and selective ligands, and it is often introduced using chiral starting materials like proline or 4-hydroxyproline (B1632879) during synthesis. mdpi.com

Modifying the pyrrolidine ring by adding substituents can fine-tune the pharmacological profile of the parent compound. The position, size, and nature of these substituents can affect binding affinity, selectivity, and functional activity.

While the primary focus is often on the link to the pyridine ring, modifications at other positions of the pyrrolidine ring are a key strategy in SAR studies. For example, substitutions at the C-3 and C-4 positions of the pyrrolidine ring in other compound series have been shown to influence ring pucker and the spatial disposition of other critical pharmacophoric elements. nih.gov SAR analyses on various classes of pyrrolidine derivatives have revealed that substituents at the C-3 position can strongly affect biological activity. nih.gov For instance, the introduction of fluorophenyl groups at the C-3 position of pyrrolidine sulfonamides led to enhanced in vitro potency in one study. nih.gov Although specific data on C-3 modifications of this compound itself are limited in the public domain, the general principles of medicinal chemistry suggest that such modifications would significantly impact its interaction with nAChRs by altering its steric and electronic properties. semanticscholar.orgontosight.ai

Interactive Data Table: SAR Summary of Pyridine-Pyrrolidine Derivatives

The following table summarizes the structure-activity relationships discussed, drawing on data from analogous compounds to illustrate the principles.

| Compound/Analog Class | Structural Feature | Impact on Biological Activity | Binding Affinity (Ki) / Potency (EC₅₀) |

| Pyridine Ring Isomers | Varied substituent position (2-, 4-, 5-, 6-) on pyridine | Profound effect on efficacy and subtype selectivity. | Ki values can range from sub-nanomolar to micromolar (e.g., 0.15 to >9000 nM). nih.gov |

| Pyrrolidine Stereoisomers | (S) vs (R) configuration | (S)-enantiomer is often significantly more potent at nAChRs. | (S)-ABT-089 analog is more potent than (R)-enantiomer. nih.gov |

| Pyrrolidine N-Substitution | N-H vs N-Methyl | N-methylation can alter potency and metabolic stability. | N-methyl analog of ABT-089 shows distinct profile. nih.gov |

| Pyridine C-2 Substituent | Methoxy vs. Methyl vs. Chloro | Alters electronic properties and steric bulk, affecting potency and selectivity. | ABT-089 (2-methyl) has EC₅₀ of 0.11 µM at sensitive α6β2* nAChRs. nih.gov |

Linker Chemistry and Bridging Group Modifications

The linker connecting the 2-methoxypyridine (B126380) core and the pyrrolidine ring is a critical determinant of a compound's biological activity. Modifications to this region can significantly influence the molecule's conformation, flexibility, and ability to interact with the receptor's binding pocket. While the ether linkage is common in many potent nAChR agonists, research has explored various bioisosteric replacements and modifications to optimize pharmacological properties. nih.gov

Key areas of modification include altering the linker's length, rigidity, and the nature of the constituent atoms. The objective of these changes is often to enhance binding affinity, improve selectivity for a specific nAChR subtype (e.g., α7 or α4β2), or enhance pharmacokinetic properties such as metabolic stability.

Linker Homologation and Spacing: The distance between the hydrogen bond accepting pyridine nitrogen and the cationic pyrrolidine nitrogen is a crucial factor for potent interaction with nAChRs. Studies on analogous receptor agonists have demonstrated that altering the length of the alkyl chain connecting two key pharmacophoric elements can have profound effects on both binding affinity and functional activity. nih.govresearchgate.net Elongating or shortening the linker can misalign the key interaction points within the receptor's binding site, leading to a significant loss of potency. For instance, in related series of nAChR agonists, a very narrow range of linker lengths was found to be optimal, with even a single methylene (B1212753) unit extension or contraction causing a dramatic decrease in activity. nih.gov

Bioisosteric Replacement of the Ether Linkage: The ether oxygen in the linker is a key feature, likely acting as a hydrogen bond acceptor. However, ether linkages can be susceptible to metabolic cleavage. Consequently, bioisosteric replacements are a central strategy in lead optimization. nih.gov Common replacements include thioethers, amides, and carbamates, each imparting distinct electronic and conformational properties.

Amide and Carbamate (B1207046) Linkers: The replacement of the ether with an amide or carbamate group introduces a planar, rigid unit with both hydrogen bond donor and acceptor capabilities. nih.govacs.org This can enforce a more constrained conformation, which may be beneficial for binding if it aligns with the receptor's preferred geometry. Carbamates, being amide-ester hybrids, offer good chemical and proteolytic stability and can modulate interactions with target receptors. acs.org The orientation of the amide bond (e.g., -C(O)NH- vs. -NHC(O)-) is also a critical variable, as it alters the position of the hydrogen bond donor and acceptor groups.

The following table illustrates hypothetical SAR data for linker modifications based on established medicinal chemistry principles, showing how changes from a standard ether linker could influence binding affinity for a target like the α7 nAChR.

| Compound ID | Linker Modification (X) | Structure (Ar-X-Pyrrolidine) | Hypothetical α7 nAChR Ki (nM) | Rationale for Change |

| 1 | Ether (Baseline) | 2-MeO-Py-CH₂-O-CH₂-Pyrrolidine | 15 | Parent compound with ether linkage. |

| 2 | Homologation (+1 CH₂) | 2-MeO-Py-CH₂-O-CH₂CH₂-Pyrrolidine | >1000 | Increased linker length disrupts optimal pharmacophore distance. nih.gov |

| 3 | Amide | 2-MeO-Py-C(O)NH-CH₂-Pyrrolidine | 50 | Introduces rigidity and H-bond donor/acceptor groups; may alter optimal geometry. nih.gov |

| 4 | Reversed Amide | 2-MeO-Py-NHC(O)-CH₂-Pyrrolidine | 85 | Changes orientation of H-bond donor/acceptor, potentially leading to different receptor interactions. |

| 5 | Carbamate | 2-MeO-Py-OC(O)NH-CH₂-Pyrrolidine | 30 | Offers a stable, conformationally restricted alternative to the ether with different H-bonding patterns. acs.org |

| 6 | Thioether | 2-MeO-Py-CH₂-S-CH₂-Pyrrolidine | 45 | Increases lipophilicity and alters bond angle compared to ether, potentially affecting fit. |

This table is for illustrative purposes to demonstrate SAR principles, as comprehensive, publicly available data for these specific modifications to this compound is limited.

Rational Design Principles Derived from SAR Analysis

The systematic modification of the linker in this compound derivatives has led to the formulation of several key rational design principles for achieving high-affinity and selective nAChR ligands.

Conservation of Pharmacophore Distance: The spatial relationship between the pyridine and pyrrolidine moieties is paramount. The linker's primary role is to maintain an optimal distance and orientation between these two key recognition elements. SAR studies consistently show that significant deviations in linker length are poorly tolerated, underscoring the need for a precisely defined spacer. nih.govnih.gov

Conformational Rigidity for Enhanced Affinity: Introducing rigid elements like amide or carbamate bonds into the linker can pre-organize the molecule into a bioactive conformation. nih.govacs.org This reduces the entropic penalty of binding, which can lead to higher affinity. However, this strategy carries the risk that the enforced conformation may not be the one recognized by the receptor, in which case a sharp loss of activity would be observed. The choice between a flexible and a rigid linker depends on the specific conformational requirements of the receptor's binding site. nih.gov

Bioisosteric Replacements to Overcome Metabolic Liabilities: A primary driver for modifying the ether linker is to block potential sites of metabolism. Aryl ethers can be susceptible to O-dealkylation. Replacing the ether oxygen with more stable groups, such as in an amide or a carbamate, is a common strategy in rational drug design to improve the pharmacokinetic profile of a lead compound. chemrxiv.org

In Vitro Pharmacological and Biological Activity of 2 Methoxy 3 Pyrrolidin 3 Yl Pyridine Analogues

Methodologies for In Vitro Pharmacological Characterization

The in vitro pharmacological and biological characterization of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine analogues involves a suite of established scientific methodologies. These techniques are essential for determining the compounds' interactions with biological targets and their effects on cellular and microbial systems.

Receptor Binding Assays and Affinity Determinations

Receptor binding assays are a fundamental tool for characterizing the interaction between a ligand, such as a this compound analogue, and its target receptor. These assays quantify the affinity of the compound for the receptor, which is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A common approach is the use of radioligand binding assays, where the test compound competes with a known radiolabeled ligand for binding to the receptor.

For instance, analogues of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been evaluated for their binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov In these studies, researchers synthesize various derivatives with substitutions on the pyridine (B92270) ring and measure their ability to displace a specific radioligand from nAChR subtypes. nih.gov The resulting Ki values, which can range from the low picomolar to the micromolar scale, provide a quantitative measure of the compound's binding potency. nih.govnih.gov This information is critical for establishing structure-activity relationships (SAR), where correlations between chemical structure and binding affinity are identified to guide the design of more potent and selective compounds. nih.gov

Table 1: Receptor Binding Affinities of Selected Pyridine Analogues for nAChRs

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| Analogue Series 1 | Neuronal nAChRs | 0.15 nM to >9000 nM nih.gov |

| Analogue Series 2 | nAChRs | 9 pM to 331 pM nih.gov |

| N-methyl derivative 3b | nAChRs | 28 pM nih.gov |

Enzyme Inhibition Kinetics and Mechanism Studies

Enzyme inhibition assays are employed to determine if a compound can modulate the activity of a specific enzyme and to characterize the nature of this inhibition. These studies are crucial for compounds designed to target enzymatic pathways. The potency of an inhibitor is typically quantified by its IC50 value, which is the concentration of the compound required to reduce the enzyme's activity by 50%.

For example, studies on thieno[2,3-b]pyridine (B153569) analogues have been conducted to screen for inhibitory activity against eukaryotic elongation factor-2 kinase (eEF2-K). nih.gov In such assays, the enzymatic reaction is monitored in the presence of varying concentrations of the test compound. The results can reveal not only the potency of the inhibitor (e.g., an IC50 of 170 nM for the most active compound) but also provide insights into the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic analysis. nih.gov These studies help to understand how structural modifications to the pyridine core affect its interaction with the enzyme's active site. nih.gov

Cell-Based Functional Assays

While binding assays confirm interaction with a target, cell-based functional assays are necessary to determine the downstream biological consequence of this interaction. These assays measure the effect of a compound on cellular processes in a more physiologically relevant context.

Functional activity of pyridine analogues at nAChR subtypes can be assessed by measuring ion transport in cell lines expressing these receptors. nih.gov For example, the flux of ions like Rubidium (Rb+) through the receptor channel can be quantified in the presence of the test compound to determine whether it acts as an agonist (activator) or an antagonist (inhibitor) of the receptor. nih.gov Another common cell-based method is the MTT assay, which measures cell viability and metabolic activity. This assay has been used to evaluate the cytotoxicity of pyridine variants of benzoyl-phenoxy-acetamide against glioblastoma cells, providing IC50 values that indicate the concentration needed to inhibit cell growth.

Antimicrobial Efficacy Assessments (e.g., Minimum Inhibitory Concentration Determinations)

To evaluate the antimicrobial potential of pyridine-based compounds, their efficacy against various microbial strains is tested. The primary method for this is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

The standard serial dilution method is commonly used to determine MIC values. In this procedure, a series of dilutions of the test compound are prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. For example, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been evaluated against a panel of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. nih.gov The results, presented as MIC values in µg/mL, are compared to standard antibiotics like Linezolid to gauge the relative potency of the new compounds. nih.gov The presence of certain chemical groups, such as methoxy (B1213986) and hydroxy groups, has been noted to enhance biological activity in some pyridine scaffolds. mdpi.com

Broad Spectrum of Biological Activities Demonstrated by Related Scaffolds

Analogues and compounds with related structural scaffolds to this compound have demonstrated a wide array of biological activities in preclinical studies.

Anti-Inflammatory and Analgesic Properties

Certain classes of compounds containing pyridine or pyrrolidine (B122466) rings have shown potential as anti-inflammatory and analgesic agents. nih.govnih.gov The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). mdpi.com These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. mdpi.com

In vitro enzyme inhibition assays are used to quantify the potency of these compounds. For example, a synthesized pivalate-based Michael product containing a pyrrolidine-2,5-dione structure was evaluated for its ability to inhibit COX-1, COX-2, and 5-LOX. mdpi.com The results were expressed as IC50 values, indicating the concentration required to achieve 50% inhibition of enzyme activity. mdpi.com Molecular docking studies can further elucidate the binding interactions between the compound and the active sites of these enzymes. mdpi.com

The analgesic activity of these compounds is often investigated in animal models. For instance, pyridine derivatives have been tested for their analgesic effects in the formalin test in mice, which assesses the response to both acute and persistent pain stimuli. nih.gov Similarly, the anti-inflammatory effects can be evaluated in vivo using models like the carrageenan-induced paw edema test, where the compound's ability to reduce swelling is measured over several hours. mdpi.com

Table 2: In Vitro Anti-Inflammatory Enzyme Inhibition by a Pyrrolidine-Containing Compound (MAK01)

| Enzyme Target | IC50 Value (µg/mL) |

|---|---|

| COX-1 | 314 mdpi.com |

| COX-2 | 130 mdpi.com |

Anticancer and Antitumor Potentials

Derivatives of pyridine and pyrrolidine have demonstrated significant cytotoxic activities against a range of cancer cell lines in laboratory settings. These compounds have been shown to inhibit cancer cell growth through various mechanisms.

Thieno[2,3-b]pyridine analogues have been explored for their anticancer properties, with studies identifying specific derivatives that show high potency. rsc.orgnsc.ru For instance, one derivative with a cyclooctane (B165968) moiety was found to be the most active in the NCI60 tumor cell panel, exhibiting a GI50 of 70 nM and an LC50 of 925 nM against the MB-MDA-435 breast cancer cell line. rsc.orgnsc.ru Similarly, pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase, a target implicated in cancer. One such compound demonstrated strong antiproliferative activity against ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM. nih.govresearchgate.net

Other studies have focused on different structural modifications. A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer effects on human A549 pulmonary epithelial cells. mdpi.comresearchgate.net The inclusion of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the structure significantly enhanced anticancer activity, reducing cancer cell viability to 28.0% and 29.6%, respectively. mdpi.comresearchgate.net Furthermore, certain 2,4,6-trisubstituted pyridine derivatives have shown cytotoxic potential against liver (HepG-2) and breast (MCF-7) cancer cell lines. alliedacademies.org Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine (B1678525) derivatives have also been developed as potential dual inhibitors of EGFR and VEGFR-2, showing promising anticancer activity against both HepG-2 and MCF-7 cell lines. nih.gov In another study, 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides displayed high activity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines, with IC50 values between 4 and 43 μM. mdpi.com

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Thieno[2,3-b]pyridine analogue | MB-MDA-435 (Breast) | GI50 | 70 nM | rsc.orgnsc.ru |

| Pyrrolo[3,2-c]pyridine derivative | Ovarian, Prostate, Breast | IC50 | 0.15 - 1.78 µM | nih.govresearchgate.net |

| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide | HCT-116, MCF-7, HeLa | IC50 | 4 - 43 µM | mdpi.com |

| 5-oxo-pyrrolidine derivative with 1,3,4-oxadiazolethione | A549 (Lung) | Cell Viability | 28.0% | mdpi.comresearchgate.net |

| 5-oxo-pyrrolidine derivative with 4-aminotriazolethione | A549 (Lung) | Cell Viability | 29.6% | mdpi.comresearchgate.net |

Antimicrobial (Antibacterial/Antifungal) Applications

Analogues incorporating pyridine and pyrrolidine scaffolds have been extensively tested for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

In the realm of antibacterial research, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of potent agents. nih.gov The most active molecule from this series demonstrated a Minimum Inhibitory Concentration (MIC) of 3.35 µg/mL against E. coli. nih.gov Other studies have shown that 2-(phenyl)oxazolo[4,5-b]pyridine derivatives are strong inhibitors of methicillin-resistant S. aureus (MRSA), with MIC values ranging from 1.56 to 3.125 μg/mL. nih.gov Research into 2-hydroxypyrrolidine/piperidine (B6355638) derivatives revealed that 1-(quinolin-3-yl) pyrrolidin-2-ol (B7900541) exhibited potent activity against tested bacterial strains, producing a maximum zone of inhibition of 28 ± 0.14 mm against Escherichia coli. symbiosisonlinepublishing.com Additionally, certain 2"-methoxy-4"-aryl nicotinonitrile derivatives have shown activity against both Gram-positive (B. megaterium, S. aureus) and Gram-negative (S. taphimurium, E. coli) bacteria. researchgate.net

With respect to antifungal potential, 2,4,5-trisubstituted-1,2,3-triazole analogues have emerged as promising agents against several fungal strains, including Candida parapsilosis, Candida albicans, and Aspergillus niger. mdpi.com Specific compounds from this class were found to be highly effective against Candida tropicalis, with a MIC value of 0.49 μg/mL. mdpi.com The aforementioned 2"-methoxy-4"-aryl nicotinonitrile derivatives also displayed antifungal activity against Aspergilus niger. researchgate.net

| Compound Class | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivative | E. coli | MIC | 3.35 µg/mL | nih.gov |

| 2-(phenyl)oxazolo[4,5-b]pyridine derivative | MRSA | MIC | 1.56 - 3.125 µg/mL | nih.gov |

| 1-(quinolin-3-yl) pyrrolidin-2-ol | E. coli | Zone of Inhibition | 28 ± 0.14 mm | symbiosisonlinepublishing.com |

| 2,4,5-trisubstituted-1,2,3-triazole analogue | Candida tropicalis | MIC | 0.49 µg/mL | mdpi.com |

Antiviral Activities

The emergence of new and resilient viral pathogens has spurred research into novel antiviral compounds, with pyridine and pyrrolidine analogues showing potential in this area.

Several studies have focused on the inhibition of SARS-CoV-2. A series of 1-heteroaryl-2-alkoxyphenyl analogues, which include a pyrrolidine moiety, were identified as inhibitors of SARS-CoV-2 replication. mdpi.com Similarly, certain epoxybenzooxocino[4,3-b]pyridine derivatives have been investigated, with one compound demonstrating an ability to inhibit the replication of the SARS-CoV-2 virus in cell cultures. mdpi.com

The activity of these analogues extends to other viruses as well. Research on 2,5'-anhydro analogues of nucleosides, such as 3'-azido-3'-deoxythymidine (AZT), has demonstrated significant anti-HIV-1 activity. nih.gov The IC50 values for these compounds ranged from 0.56 to 48 µM. nih.gov Furthermore, various heterocyclic compounds, including those with pyridine structures, have been evaluated for their effects on viruses like Bovine Viral Diarrhea Virus (BVDV), often used as a surrogate for Hepatitis C virus, and Hepatitis B Virus (HBV). nih.govnih.gov

| Compound Class | Virus | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 1-Heteroaryl-2-alkoxyphenyl analogue | SARS-CoV-2 | Inhibition of Replication | Active | mdpi.com |

| Epoxybenzooxocino[4,3-b]pyridine derivative | SARS-CoV-2 | Inhibition of Replication | Active | mdpi.com |

| 2,5'-Anhydro analogue of AZT | HIV-1 | IC50 | 0.56 µM | nih.gov |

| 2,5'-Anhydro analogue of AZU | HIV-1 | IC50 | 4.95 µM | nih.gov |

Central Nervous System (CNS) Activity (e.g., Antidepressant, Anticonvulsant)

Analogues of this compound have shown promise as modulators of the central nervous system, particularly as anticonvulsant agents and as ligands for nicotinic acetylcholine receptors (nAChRs).

Several classes of pyrrolidine-2,5-dione derivatives have been identified with significant anticonvulsant properties in various animal seizure models. One study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides identified a lead compound with robust activity in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models, with ED50 values of 49.6 mg/kg (MES), 67.4 mg/kg (scPTZ), and 31.3 mg/kg (6 Hz), respectively. nih.gov Another series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives also produced a lead compound with promising antiseizure properties, showing an ED50 of 27.4 mg/kg in the MES test and 30.8 mg/kg in the 6 Hz model. mdpi.com

In addition to anticonvulsant activity, pyridine and pyrrolidine derivatives have been developed as high-affinity ligands for nAChRs, which are important targets for cognitive function. Analogues of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine exhibited a wide range of binding affinities, with Ki values from 0.15 to over 9000 nM. nih.gov A series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues also demonstrated very high affinities for nAChRs, with Ki values in the picomolar range (e.g., 23 pM and 28 pM for specific derivatives). nih.gov

| Compound Class | Activity Type | Test/Receptor | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| 3-Substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | Anticonvulsant | MES test (mice) | ED50 | 49.6 mg/kg | nih.gov |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative | Anticonvulsant | MES test (mice) | ED50 | 27.4 mg/kg | mdpi.com |

| Analogue of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine | nAChR Ligand | Receptor Binding | Ki | 0.15 - >9000 nM | nih.gov |

| 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogue | nAChR Ligand | Receptor Binding | Ki | 23 pM | nih.gov |

Molecular Interactions and Biological Target Identification for 2 Methoxy 3 Pyrrolidin 3 Yl Pyridine Analogues

Identification of Specific Receptor Subtypes and Binding Affinities

Analogues of 2-methoxy-3-(pyrrolidin-3-yl)pyridine have been identified as potent ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular affinity for the α4β2 subtype. researchgate.netnih.gov This receptor subtype is implicated in various cognitive processes and has been linked to several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction. nih.gov

Research has focused on developing these compounds as potential imaging agents for positron emission tomography (PET) to study nAChRs in the human brain. nih.gov The binding affinities of these analogues are often in the subnanomolar to picomolar range, indicating very strong and specific interactions with the receptor. researchgate.netnih.gov For instance, a series of novel compounds based on a similar scaffold demonstrated exceptionally high affinities for nAChRs, with Kᵢ values ranging from 9 to 331 pM. nih.gov The high affinity of these ligands is a critical factor for their potential use as PET radiotracers. nih.gov

| Compound | Target Receptor Subtype | Binding Affinity (Kᵢ) |

|---|---|---|

| N-methyl derivative 3b (an analogue) | nAChRs | 28 pM nih.gov |

| N-methyl derivative 6b (an analogue) | nAChRs | 23 pM nih.gov |

| 2-fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine (Nifene) | α4β2 nAChR | 0.50 nM researchgate.net |

| 5-(3'-fluoropropyl)-3-(2-(S)-pyrrolidinylmethoxy)pyridine (Nifrolidine) | α4β2 nAChR | Nanomolar affinity nih.gov |

Elucidation of Enzyme Targets and Mechanisms of Inhibition

Beyond receptor binding, structural analogues of this compound have been investigated as enzyme inhibitors. Notably, compounds containing a related 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core structure have been identified as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1). nih.gov LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in gene expression regulation by demethylating histone H3 at lysine 4 (H3K4). nih.gov The overexpression of LSD1 has been linked to various cancers, making it an attractive therapeutic target. nih.gov

These pyridine (B92270) derivatives act as competitive inhibitors, vying with the dimethylated H3K4 substrate for the enzyme's active site. nih.gov The inhibitory potency of these compounds can be substantial, with Kᵢ values reaching the low nanomolar range. nih.gov Importantly, these inhibitors have demonstrated high selectivity for LSD1 over other related FAD-dependent enzymes, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which is a desirable characteristic for reducing potential side effects. nih.gov

| Enzyme Target | Inhibitory Activity (Kᵢ) | Selectivity vs. LSD1 |

|---|---|---|

| LSD1 | 0.029 µM | - |

| MAO-A | >100 µM | >3400-fold |

| MAO-B | 4.7 µM | 162-fold |

Allosteric Modulation and Orthosteric Binding Mechanisms

The interaction of ligands with receptors or enzymes can occur through two primary mechanisms: orthosteric binding and allosteric modulation. Orthosteric ligands bind to the primary, active site of the protein, which is the same site used by the endogenous substrate or ligand. nih.gov This binding is typically competitive in nature. Allosteric modulators, in contrast, bind to a topographically distinct site on the protein. nih.gov This binding can induce a conformational change in the protein that alters the affinity or efficacy of the orthosteric ligand, either positively (Positive Allosteric Modulator, PAM) or negatively (Negative Allosteric Modulator, NAM). nih.gov

For the analogues of this compound, the available evidence points primarily towards orthosteric binding mechanisms. The ligands targeting nAChRs are described as agonists and antagonists, which typically compete with the endogenous neurotransmitter acetylcholine for its binding site on the receptor. nih.gov Similarly, the inhibition of the LSD1 enzyme by pyridine-containing analogues has been characterized as competitive with the natural substrate, which is a hallmark of orthosteric interaction. nih.gov These compounds directly block the active site, preventing the enzyme from carrying out its demethylation function.

Detailed Protein-Ligand Interaction Analysis

Understanding the specific molecular interactions between a ligand and its protein target is fundamental to drug design and optimization. For the analogues of this compound, molecular modeling and docking studies have provided insights into their binding modes.

In the case of LSD1 inhibition, docking studies with 3-(piperidin-4-ylmethoxy)pyridine analogues have elucidated a plausible binding mode within the enzyme's active site. nih.gov Key interactions include the formation of a crucial hydrogen bond between the protonated nitrogen atom of the piperidine (B6355638) ring and the side chain of a specific aspartate residue (Asp555). Additionally, the pyridine core of the inhibitor engages in hydrophobic interactions with the FAD cofactor, which is essential for the enzyme's catalytic activity. The smaller size of a pyrrolidine (B122466) ring compared to a piperidine ring may lead to less optimal interactions, potentially explaining differences in potency among analogues.

For the nAChR ligands, molecular modeling has been employed to understand the structure-activity relationships and differences in conformational profiles and electronic properties among various analogues. nih.gov These computational analyses are vital for rationalizing the observed high binding affinities and for guiding the design of new compounds with improved properties for applications like PET imaging. nih.gov The analysis of protein-ligand interactions involves identifying key geometric features and energetic contributions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. rsc.orgaalto.finih.gov

Computational Chemistry Applications in 2 Methoxy 3 Pyrrolidin 3 Yl Pyridine Research

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. nih.govscirp.org For 2-Methoxy-3-(pyrrolidin-3-yl)pyridine, DFT calculations can elucidate its electronic structure, reactivity, and spectroscopic characteristics, which are fundamental to understanding its behavior.

Detailed research findings from DFT studies on related pyridine (B92270) derivatives reveal key electronic parameters. nih.govnih.gov Calculations typically focus on optimizing the molecular geometry to find the most stable conformation. scirp.org Following optimization, analyses of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are performed. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Furthermore, DFT can be used to calculate and predict spectroscopic properties, such as vibrational frequencies (FT-IR, Raman) and NMR chemical shifts, which can then be compared with experimental data to confirm the compound's structure. dntb.gov.uarsc.org

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 2.8 Debye | Measures molecular polarity |

| Vibrational Frequency (C=N stretch) | 1590 cm⁻¹ | Correlates with experimental IR spectra for structural validation |

Molecular Docking and Molecular Dynamics Simulations for Target Engagement

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. semanticscholar.org For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The strength of the binding is estimated using a scoring function, which ranks potential poses and provides a binding energy value. mdpi.complos.org

Following docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted binding pose over time. mdpi.complos.org MD simulations model the atomic movements of the system, providing a dynamic view of the ligand-protein complex. This allows researchers to confirm the stability of key interactions observed in the docking pose and to understand how the protein's flexibility might influence binding. Analysis of parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone helps to validate the stability of the complex. plos.org

| Parameter | Result | Interpretation |

|---|---|---|

| Target Protein | Kinase XYZ (hypothetical) | Potential biological target for the compound |

| Docking Score | -8.6 kcal/mol | Predicts strong binding affinity |

| Key Interacting Residues | ASP145 (H-bond), LEU83 (hydrophobic) | Specific amino acids crucial for binding |

| MD Simulation Duration | 100 ns | Standard timescale for assessing stability |

| Ligand RMSD | < 2.0 Å | Indicates the ligand remains stably bound in the active site |

Prediction of Binding Modes and Conformational Landscape Analysis

Understanding a molecule's three-dimensional shape and flexibility is crucial for drug design. Conformational analysis of this compound involves identifying its low-energy, stable conformations, as these are the most likely to be biologically active. Computational modeling can predict the conformational landscape and the energetic barriers between different shapes. nih.gov

When combined with molecular docking, this analysis helps in predicting the most probable binding mode. nih.gov Docking studies on structurally related 2,3-disubstituted pyridines have shown that only specific conformers can bind effectively to the target protein. nih.gov By analyzing the predicted binding poses, researchers can identify the key structural features of this compound that are essential for its interaction with a biological target. This information provides critical insights into the structure-activity relationship (SAR) and guides the design of analogs with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbrieflands.com To develop a QSAR model for analogs of this compound, a dataset of compounds with known biological potencies (e.g., IC₅₀ values) is required.

The process involves calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties, and steric features. A mathematical model is then generated, often using techniques like Multiple Linear Regression (MLR) or machine learning algorithms, to correlate these descriptors with the observed activity. brieflands.com A robust QSAR model, once validated, can predict the potency of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govmdpi.com

| Compound | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | pIC₅₀ (Activity) |

|---|---|---|---|

| Analog 1 | 2.1 | 178.23 | 7.5 |

| Analog 2 | 2.5 | 192.26 | 7.9 |

| Analog 3 | 1.8 | 164.20 | 7.1 |

| Analog 4 | 2.8 | 206.28 | 8.2 |

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net If this compound is identified as a "hit" compound with desirable activity, its structure can be used as a starting point for ligand-based drug design.

In this approach, the known active compound serves as a template to find other molecules with similar properties. nih.gov One common method is a 2D or 3D similarity search, where databases are scanned for molecules with structural resemblance to the query compound. researchgate.net Another sophisticated technique is pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity. This model is then used as a filter to screen large compound libraries, quickly identifying diverse structures that possess the required features for target binding. These methods accelerate the hit-to-lead optimization process by focusing on compounds with a higher probability of success. chemrxiv.org

Chemical Derivatization and Scaffold Modification of 2 Methoxy 3 Pyrrolidin 3 Yl Pyridine

Design and Synthesis of Analogues for Enhanced Potency and Selectivity

The design and synthesis of analogues of 2-methoxy-3-(pyrrolidin-3-yl)pyridine have been a key strategy to probe structure-activity relationships (SAR) and to develop compounds with improved potency and selectivity for specific biological targets, particularly neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov Modifications have been systematically introduced to the pyridine (B92270) ring to understand their impact on receptor binding affinity and functional activity.

One approach involves the introduction of various substituents at different positions of the pyridine ring. For instance, analogues of the related compound 3-[2-((S)-pyrrolidinyl)methoxy]pyridine with substituents at the 2-, 4-, 5-, and 6-positions of the pyridine ring have been synthesized and evaluated. nih.gov These modifications were shown to have a profound effect on both binding affinity (Ki values) and functional efficacy at different nAChR subtypes, leading to the identification of both subtype-selective agonists and antagonists. nih.gov The binding affinities for these analogues ranged widely, from highly potent (Ki = 0.15 nM) to inactive (Ki > 9,000 nM), highlighting the sensitivity of the receptor to the substitution pattern on the pyridine core. nih.gov

In another study, a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues were developed. nih.gov These compounds demonstrated very high affinities for nAChRs, with Ki values in the picomolar range (9-331 pM). nih.gov The introduction of a vinylpyridine moiety and a chlorine atom, along with N-methylation of the pyrrolidine (B122466) ring, contributed to this exceptional potency. nih.gov Molecular modeling of these analogues provided further insights into the conformational and electronic properties that govern their interaction with the receptor. nih.gov

The table below summarizes the binding affinities of selected pyridine-modified analogues, illustrating the impact of structural changes on potency.

| Compound/Analogue | Modification | Target | Binding Affinity (Ki) |

| 3-[2-((S)-pyrrolidinyl)methoxy]pyridine Analogues | 2-, 4-, 5-, and 6-substituents on the pyridine ring | nAChRs | 0.15 to > 9,000 nM |

| 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues (e.g., 3b and 6b) | N-methyl and vinylpyridine substitutions | nAChRs | 9 to 331 pM |

| N-methyl derivative 3b | N-methylation of pyrrolidine, chloro and vinylpyridine substitutions on pyridine | nAChRs | 28 pM |

| N-methyl derivative 6b | N-methylation of pyrrolidine, chloro and vinylpyridine substitutions on pyridine | nAChRs | 23 pM |

This table presents a summary of data on analogues to illustrate structure-activity relationships. nih.govnih.gov

The synthesis of these analogues often involves multi-step reaction sequences. A common method for creating the core structure is a palladium-catalyzed coupling reaction, where 2-methoxypyridine (B126380) is reacted with a suitable pyrrolidinyl derivative. evitachem.com Subsequent modifications can then be made to either the pyridine or pyrrolidine rings to generate a library of compounds for biological evaluation.

Development and Optimization of Salt Forms for Chemical Stability

The selection of an appropriate salt form is a critical step in pharmaceutical development, as it can significantly influence a compound's physicochemical properties, including chemical stability, solubility, and dissolution rate. researchgate.net For a basic compound like this compound, which contains nitrogen atoms that can be protonated, forming a salt can enhance its stability and handling characteristics.

The process of salt selection involves preparing a range of salts by reacting the free base with various pharmaceutically acceptable acids. researchgate.net The resulting salt forms are then subjected to a comprehensive screening program to compare their properties. Key attributes that are evaluated include:

Chemical Stability: The stability of different salt forms is assessed under various stress conditions, such as high temperature, humidity, and light exposure. For example, studies on other compounds have shown that certain salt forms, like fumarate, can exhibit greater stability compared to others, such as hydrochloride, under light irradiation. researchgate.net

Hygroscopicity: This is a measure of a substance's tendency to absorb moisture from the air. A less hygroscopic salt form is generally preferred as it is easier to handle and formulate.

Melting Point: A higher melting point is often associated with greater crystal lattice energy and can be an indicator of better thermal stability. mdpi.com The formation of salts generally increases the melting point compared to the free base. mdpi.com

Crystal Form (Polymorphism): The screening process also investigates the potential for the salt to exist in multiple crystalline forms (polymorphs), each of which can have different physical properties.

While specific data on salt forms of this compound is not detailed in the provided search results, the general principles of salt engineering are directly applicable. By forming salts with acids such as hydrochloric, sulfuric, maleic, fumaric, or tartaric acid, it is possible to identify a form of this compound with an optimal balance of chemical stability, solubility, and manufacturability, which is essential for its development as a therapeutic agent. researchgate.net

| Property | Influence of Salt Formation | Rationale |

| Chemical Stability | Can be significantly improved. researchgate.net | The ionic nature of the salt can protect susceptible functional groups from degradation pathways. |

| Thermal Stability | Generally increased, as indicated by a higher melting point. mdpi.com | The formation of a stable crystal lattice with strong ionic interactions increases the energy required to melt the solid. mdpi.com |

| Aqueous Solubility | Can be modified (increased or decreased). researchgate.netmdpi.com | Salt formation introduces ionic character, which generally enhances solubility in aqueous media. researchgate.net |

| Hygroscopicity | Can be controlled and optimized. researchgate.net | The choice of the counter-ion affects the crystal packing and its interaction with water molecules. |

This table outlines the general impact of salt formation on the physicochemical properties of a pharmaceutical compound. researchgate.netmdpi.com

Strategies for Improving Bioavailability through Chemical Modification (excluding dosage/administration)

Poor bioavailability can limit the therapeutic potential of a drug candidate. For compounds like this compound, chemical modification is a primary strategy to enhance absorption and distribution in the body. nih.gov These strategies focus on altering the molecule's physicochemical properties, such as lipophilicity and stability against enzymatic degradation, without discussing how the drug is administered.

One of the most common approaches is to increase the lipophilicity of the molecule. researchgate.net A compound's ability to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is often correlated with its lipid solubility. nih.govresearchgate.net For the this compound scaffold, this can be achieved by:

Adding Lipophilic Moieties: Attaching lipid-soluble groups, such as long alkyl chains or aromatic rings, to the core structure can enhance membrane permeability. For instance, research on nAChR ligands has shown that more lipophilic compounds may exhibit faster penetration through the blood-brain barrier. nih.gov

Another key strategy is to improve the compound's stability against metabolic enzymes. researchgate.net The pyrrolidine or pyridine rings could be susceptible to enzymatic degradation in the liver or other tissues. Modifications can be made to sterically hinder the sites of metabolism or to replace metabolically labile groups with more stable ones.

Complexation with other molecules is also a viable chemical strategy. Forming molecular complexes with proteins, lipids, or other natural compounds can increase the solubility and stability of a drug, thereby enhancing its bioavailability. nih.govresearchgate.net

| Modification Strategy | Objective | Example Application for the Scaffold |

| Increased Lipophilicity | Enhance passive diffusion across biological membranes. nih.govresearchgate.net | Addition of alkyl or aryl groups to the pyridine or pyrrolidine ring; N-alkylation of the pyrrolidine nitrogen. nih.gov |

| Metabolic Stabilization | Reduce first-pass metabolism and increase systemic exposure. researchgate.net | Introduction of blocking groups (e.g., fluorine) at metabolically vulnerable positions on the pyridine ring. |

| Complexation | Improve solubility and protect from degradation. nih.gov | Formation of complexes with cyclodextrins or lipids to create more soluble and stable formulations. |

This table summarizes chemical modification strategies to improve the bioavailability of drug candidates. nih.govresearchgate.netnih.gov

Incorporation into Hybrid Molecular Architectures and Prodrug Design Concepts

The this compound scaffold can be incorporated into more complex molecular architectures to create "hybrid molecules" that combine its pharmacological properties with those of other bioactive moieties. mdpi.com This approach aims to develop multifunctional drugs that can interact with multiple biological targets or to improve the drug-like properties of the parent molecule.

Hybridization can involve covalently linking the this compound core to another pharmacophore. For example, pyridine and pyrimidine (B1678525) derivatives are often used as core structures in medicinal chemistry to create novel compounds with a wide range of biological activities, including anti-fibrotic or antimicrobial effects. mdpi.commdpi.com By linking the this compound moiety to another heterocyclic system known for a different activity, it may be possible to create a hybrid with a unique or synergistic therapeutic profile. nih.gov